B1578081 Beta-defensin 13 . BNDB-13

Beta-defensin 13 . BNDB-13

Cat. No.: B1578081
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino Acid Composition and Sequence

BNDB-13 is encoded by the DEFB13 gene in bovines and consists of 42 amino acids (Table 1). The mature peptide sequence is SGISGPLSCGRNGGVCIPIRCPVPMRQIGTCFGRPVKCCRSW , characterized by six conserved cysteine residues at positions 9, 14, 25, 28, 35, and 38. These cysteines form three disulfide bonds in the canonical beta-defensin arrangement: Cys1–Cys5 (C9–C35), Cys2–Cys4 (C14–C28), and Cys3–Cys6 (C25–C38). The peptide has a calculated molecular weight of 4.7 kDa and a theoretical isoelectric point (pI) of 8.9, reflecting its cationic nature due to nine positively charged residues (arginine, lysine) and only three negatively charged residues (aspartic acid, glutamic acid).

Table 1: Primary Sequence of Bovine Beta-Defensin 13 (BNDB-13)

Position 1–8 9–16 17–24 25–32 33–40 41–42
Sequence SGISGPLS CGRNGGVC IPIRCPVP MRQIGTCF GRPVKCCR SW

Post-Translational Processing

BNDB-13 is synthesized as a prepropeptide with a 19-residue signal peptide and a 64-residue propeptide. Proteolytic cleavage removes the signal peptide and anionic propeptide region, yielding the mature, bioactive form. Unlike some beta-defensins, BNDB-13 lacks glycosylation or phosphorylation sites, as evidenced by the absence of conserved motifs for these modifications in its sequence.

Properties

bioactivity

Antibacterial

sequence

SGISGPLSCGRNGGVCIPIRCPVPMRQIGTCFGRPVKCCRSW

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Other Beta-Defensins

Functional and Mechanistic Differences

Beta-Defensin 2 (HBD-2) and Beta-Defensin 3 (HBD-3)
  • Antimicrobial Activity: HBD-2 and HBD-3 exhibit potent activity against Pseudomonas aeruginosa, a common opportunistic pathogen. Their mechanism involves disrupting bacterial membranes and inhibiting macrophage autophagy via downregulation of early growth response gene-1 (EGR-1) and c-FOS, enhancing bacterial clearance .
  • Immunomodulatory Roles: Unlike BNDB-13, HBD-2 and HBD-3 are chemotactic for monocytes, dendritic cells, and T cells.
  • Expression Regulation : HBD-2 and HBD-3 are induced by pathogens and cytokines (e.g., IL-1β, TNF-α), whereas BNDB-13 relies on NF-κB activation .
Human Beta-Defensin 3 (HBD-3)
  • Chemotaxis: HBD-3 is the only beta-defensin known to recruit macrophages, a critical function in chronic infection resolution .
  • BNDB-13’s adjuvant properties remain unstudied.
Sheep Beta-Defensin 1 (SBD-1)
  • Developmental Regulation: SBD-1 expression peaks weeks after birth, suggesting a neonatal vulnerability to pathogens like PI-3 virus during periods of low defensin production . BNDB-13’s developmental expression profile is unknown.

Disease Associations

  • BNDB-13’s role in COPD is unexplored.
  • Cancer: Elevated serum levels of HBD-2 and HBD-4 are observed in lung cancer patients, correlating with tumor progression .

Preparation Methods

Recombinant Expression in Yeast Systems

One of the most effective methods for preparing BNDB-13 involves recombinant expression in the yeast Pichia pastoris, a widely used system for producing eukaryotic proteins with proper folding and post-translational modifications.

Key Steps:

  • Gene Synthesis and Cloning: The DNA sequence encoding BNDB-13 is synthesized with restriction sites (e.g., XbaI and KpnI) at the 5′ and 3′ ends and fused to a 6× histidine tag at the N-terminus for purification purposes. This sequence is inserted into the pPICZα-A expression vector.

  • Transformation: The recombinant plasmid is linearized and electroporated into P. pastoris X-33 cells using parameters such as 1500 V, 25 μF, and 1000 Ω. Positive transformants are selected on zeocin-containing plates (150 μg/mL) after incubation at 30 °C for 3–5 days.

  • Expression Optimization: Colonies harboring the BNDB-13 gene are grown in buffered glycerol-complex medium (BMGY) at 28 °C and 225 rpm for 24 hours, then transferred to buffered methanol-complex medium (BMMY) for induction with 1% (v/v) methanol. Induction is maintained for 120 hours with periodic methanol addition to sustain expression.

  • Purification: The culture supernatant is harvested by centrifugation and dialyzed against binding buffer before incubation with Ni–NTA agarose beads to capture the His-tagged BNDB-13. After washing, the peptide is eluted with 500 mM imidazole and lyophilized for storage.

Advantages:

  • High yield of correctly folded peptide with disulfide bonds.
  • Scalable for large production.
  • Post-translational modifications compatible with eukaryotic peptides.

Recombinant Expression in Bacterial Systems

Although less common for β-defensins due to folding challenges, bacterial expression systems such as Escherichia coli strains (e.g., BL21(DE3)) are used for producing defensin chimeras and variants.

Key Points:

  • Expression is induced by isopropyl-β-D-thiogalactopyranoside (IPTG) at mid-log phase (OD600 ~0.6).
  • Cultures are grown at 25–37 °C depending on the construct to optimize yield and solubility.
  • Inclusion bodies may form, requiring denaturation and refolding protocols involving guanidine hydrochloride and redox buffers (reduced and oxidized glutathione) to restore correct disulfide bonds.

Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

For shorter peptides or modified variants of BNDB-13, chemical synthesis using Fmoc-based SPPS is an established method.

Process Overview:

  • The peptide chain is assembled on an insoluble polymer support from the C-terminus to the N-terminus by sequentially coupling Fmoc-protected amino acids.
  • Each cycle consists of deprotection of the α-amino group, washing, coupling of the next amino acid, and washing again.
  • After chain assembly, the peptide is cleaved from the resin and purified.

Table 1: Comparison of Peptide Synthesis Methods

Method Peptide Length Advantages Limitations
Solid-Phase Peptide Synthesis Up to ~80 aa Rapid, automated, high purity Expensive for long peptides
Liquid-Phase Peptide Synthesis < 10 aa Suitable for large scale Slow, solubility issues >10 aa

Purification and Characterization

  • Purification is typically achieved by affinity chromatography (e.g., Ni-NTA for His-tagged peptides) or reversed-phase high-performance liquid chromatography (RP-HPLC) for chemically synthesized peptides.
  • The purity and molecular weight are confirmed by Tricine-SDS-PAGE and mass spectrometry.
  • Refolding protocols ensure correct disulfide bond formation critical for the antimicrobial activity of BNDB-13.

Research Findings on Expression Optimization

  • Optimal methanol concentration for induction in P. pastoris is around 1.5% with an induction time of 120 hours to maximize yield.
  • The presence of a 6× His-tag facilitates purification without significantly affecting antimicrobial activity.
  • Recombinant BNDB-13 exhibits a molecular weight of approximately 6 kDa, consistent with predictions.

Summary Table: Preparation Workflow for Beta-defensin 13 (BNDB-13)

Step Description Notes
Gene Synthesis DNA encoding BNDB-13 with restriction sites and His-tag Synthesized by commercial providers
Cloning Insertion into pPICZα-A vector Confirmed by PCR and sequencing
Transformation Electroporation into P. pastoris X-33 Selection on zeocin plates
Expression Induction with 1% methanol in BMMY medium 120 h at 28 °C, 225 rpm
Harvesting Centrifugation of culture supernatant 15,000×g, 20 min, 4 °C
Purification Ni-NTA affinity chromatography Elution with 500 mM imidazole
Lyophilization Freeze-drying for storage Maintains peptide stability
Characterization Tricine-SDS-PAGE, mass spectrometry Confirms purity and size

Q & A

Q. How should contradictory in vitro vs. in vivo data on BNDB-13’s immunomodulatory effects be presented?

  • Methodological Answer : Use dual-axis graphs to juxtapose in vitro cytokine levels (e.g., IL-6) with in vivo histopathology scores. Discuss confounding factors (e.g., matrix effects in vivo) in the limitations section. Provide raw data in supplementary tables for transparency .

Q. What validation criteria are critical for BNDB-13 interaction studies (e.g., receptor binding)?

  • Methodological Answer : Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd) with co-immunoprecipitation (Co-IP) in native conditions. Confirm specificity via siRNA knockdown or competitive inhibition assays. Report dissociation constants (KD) with 95% confidence intervals .

Literature Synthesis and Gaps

Q. How can systematic reviews identify gaps in BNDB-13 research?

  • Methodological Answer : Conduct PRISMA-guided searches on PubMed, Scopus, and Web of Science using MeSH terms (e.g., "Beta-defensin 13" AND "antimicrobial peptide"). Use tools like Rayyan for screening and VOSviewer for bibliometric analysis. Highlight understudied areas (e.g., BNDB-13 in chronic inflammation) .

Q. What metrics validate the biological relevance of BNDB-13 in computational studies (e.g., molecular docking)?

  • Methodological Answer : Compare docking scores (AutoDock Vina) to known ligand-receptor pairs (e.g., TLR4-MD2). Validate predictions with mutagenesis (e.g., alanine scanning) and functional readouts (NF-κB luciferase assays). Report RMSD values for pose stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.